CID 56603713

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GRN163 is a synthetic oligonucleotide designed as a telomerase template antagonist. Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, which is crucial for cellular immortality. GRN163 specifically targets the RNA component of telomerase, inhibiting its activity and thereby inducing telomere shortening, leading to cellular senescence or apoptosis. This compound has shown significant potential as an anticancer agent due to its ability to selectively inhibit telomerase activity in cancer cells .

Preparation Methods

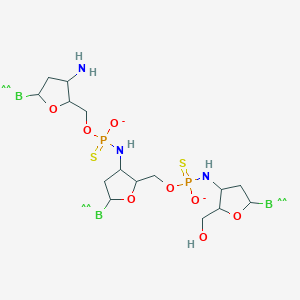

Synthetic Routes and Reaction Conditions: GRN163 is synthesized using N3’→P5’ thiophosphoramidate chemistry. This involves the formation of stable duplexes with the telomerase RNA subunit. The synthesis process includes the following steps:

Phosphoramidite Chemistry: The oligonucleotide is synthesized using standard solid-phase phosphoramidite chemistry.

Thio-Phosphoramidate Modification: The phosphodiester linkages are replaced with thiophosphoramidate linkages to enhance stability and binding affinity.

Purification: The synthesized oligonucleotide is purified using high-performance liquid chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of GRN163 follows similar synthetic routes but on a larger scale. The process involves automated synthesizers for oligonucleotide synthesis, followed by large-scale purification techniques such as preparative high-performance liquid chromatography. Quality control measures are implemented to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: GRN163 primarily undergoes hybridization reactions with the RNA component of telomerase. It forms stable duplexes with the complementary RNA strand, inhibiting telomerase activity.

Common Reagents and Conditions:

Reagents: The synthesis of GRN163 involves phosphoramidites, sulfurizing agents, and various protecting groups.

Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite intermediates.

Major Products: The major product of the synthesis is the fully modified oligonucleotide GRN163, which is characterized by its high affinity and specificity for the telomerase RNA component .

Scientific Research Applications

Mechanism of Action

GRN163 is part of a class of telomerase inhibitors that includes other compounds such as GRN163L and imetelstat. These compounds share similar mechanisms of action but differ in their chemical structures and modifications:

GRN163L: A lipid-conjugated version of GRN163, which enhances its cellular uptake and bioavailability.

Imetelstat: Another telomerase inhibitor that targets the RNA component of telomerase.

Uniqueness of GRN163: GRN163 is unique due to its specific thiophosphoramidate modifications, which confer high stability and binding affinity to the telomerase RNA component. This makes it a potent and selective inhibitor of telomerase activity .

Comparison with Similar Compounds

- GRN163L

- Imetelstat

Properties

Molecular Formula |

C15H26B3N3O8P2S2-2 |

|---|---|

Molecular Weight |

534.9 g/mol |

InChI |

InChI=1S/C15H28B3N3O8P2S2/c16-13-1-7(19)11(28-13)5-25-31(24,33)21-9-3-15(18)29-12(9)6-26-30(23,32)20-8-2-14(17)27-10(8)4-22/h7-15,22H,1-6,19H2,(H2,20,23,32)(H2,21,24,33)/p-2 |

InChI Key |

HHVGDFKKILAWTA-UHFFFAOYSA-L |

Canonical SMILES |

[B]C1CC(C(O1)COP(=S)(NC2CC(OC2COP(=S)(NC3CC(OC3CO)[B])[O-])[B])[O-])N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)

![N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B10832655.png)

![2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10832694.png)

oxidoazanium](/img/structure/B10832703.png)

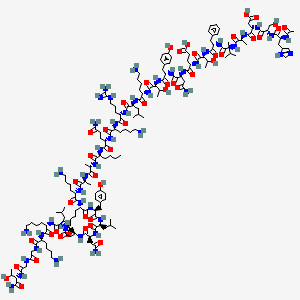

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832740.png)